molecular formula C19H15NO B3844422 2-Benzoylaminobiphenyl CAS No. 7404-97-9

2-Benzoylaminobiphenyl

Cat. No.: B3844422
CAS No.: 7404-97-9
M. Wt: 273.3 g/mol
InChI Key: GEHWGERCVXYQRY-UHFFFAOYSA-N
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Description

2-Benzoylaminobiphenyl is an organic compound featuring a biphenyl core substituted with an amine group in the ortho position, which is further functionalized with a benzoyl amide. This structure is of significant interest in synthetic and organometallic chemistry. Compounds based on the 2-aminobiphenyl scaffold are widely recognized as key precursors for synthesizing palladacycles, which are highly effective catalysts for various cross-coupling reactions, essential for constructing carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis . As a derivative, this compound may serve as a versatile synthetic intermediate or a building block for the development of novel ligands and materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C19H15NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHWGERCVXYQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224942
Record name N-(1,1'-Biphenyl)-2-ylbenzamide
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Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7404-97-9
Record name 2-Benzoylaminobiphenyl
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Record name NSC406281
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Record name N-(1,1'-Biphenyl)-2-ylbenzamide
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Record name 2-BENZOYLAMINOBIPHENYL
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Advanced Synthetic Methodologies and Strategies for N 2 Phenylphenyl Benzamide

Established Synthetic Routes to N-(2-Phenylphenyl)benzamide

The synthesis of N-(2-phenylphenyl)benzamide has traditionally relied on well-established methods that are fundamental to organic chemistry. These approaches are broadly categorized into classical amide bond formations and biaryl coupling strategies.

Classical Amide Bond Formation Approaches

The most direct and conventional method for synthesizing N-(2-phenylphenyl)benzamide is through the formation of an amide bond between 2-aminobiphenyl (B1664054) and a benzoyl derivative. This approach is a cornerstone of organic synthesis.

A common iteration of this method is the Schotten-Baumann reaction, first described in 1883, which involves the acylation of 2-aminobiphenyl with benzoyl chloride. core.ac.uk This reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide, to neutralize the hydrogen chloride byproduct. google.com The reaction can be performed in an aqueous solution, which offers environmental benefits by avoiding the use of organic solvents. google.com The product, being insoluble in water, can be easily separated by filtration. google.com

Alternatively, benzoic acid can be used as the acylating agent. google.com However, this requires the use of coupling reagents to activate the carboxylic acid. rsc.org A myriad of these reagents exist, and their selection is crucial for achieving high yields and minimizing side reactions. rsc.org

Convergent and Divergent Biaryl Coupling Strategies

Convergent strategies involve the coupling of two pre-functionalized aromatic rings. A prominent example is the Suzuki-Miyaura cross-coupling reaction, which can be used to couple an aryl boronic acid with an aryl halide. researchgate.net For instance, 2-aminophenylboronic acid can be coupled with a bromo- or iodo-benzene derivative in the presence of a palladium catalyst to form 2-aminobiphenyl. researchgate.net

Divergent strategies, on the other hand, build the second aromatic ring onto a pre-existing one. These methods often involve C-H activation and annulation reactions.

Contemporary and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of amides and biaryls, which are directly applicable to the preparation of N-(2-phenylphenyl)benzamide.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including N-(2-phenylphenyl)benzamide and its derivatives. These methods often proceed via C-H bond activation, offering a highly atom-economical approach. cnr.itresearchgate.net

One such strategy involves the palladium-catalyzed ortho-arylation of benzamides. researchgate.net In this approach, the amide group directs the palladium catalyst to activate a C-H bond at the ortho position of the benzamide (B126), which then couples with an aryl halide. researchgate.net This method allows for the direct synthesis of biphenyl-2-carboxamides from simpler starting materials. researchgate.net

Furthermore, palladium catalysis is instrumental in the synthesis of functionalized indoles from N-(2-allylphenyl)benzamide, demonstrating the versatility of this precursor in constructing more complex heterocyclic systems. mdpi.comnih.gov The catalytic cycle for these transformations typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway, with key steps being oxidative addition, transmetalation, and reductive elimination. cnr.itnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of N-(2-Phenylphenyl)benzamide and Related Structures

Reaction Type Catalyst System Substrates Product Key Features Reference
Ortho-Arylation Pd(OAc)₂ Benzamides, Aryl Iodides Biphenyl-2-carboxamides Direct C-H activation, simple amide directing group. researchgate.net
Intramolecular Cyclization Pd(II) N-(2-allylphenyl)benzamide Substituted N-benzoylindoles High selectivity, mild conditions. mdpi.comnih.gov
Oxidative Cross-Coupling Pd(OAc)₂/Cu(OAc)₂ N-(2'-Phenylphenyl)benzenesulfonamides, Alkenes Dihydrophenanthridine derivatives C-H activation at the 2'-position. cnr.itresearchgate.net
Decarboxylative Cross-Coupling Pd-catalyst N-aryl anthranilic acids Carbazoles One-pot synthesis, good functional-group tolerance. researchgate.net

Environmentally Benign Approaches in N-(2-Phenylphenyl)benzamide Synthesis

Growing environmental concerns have spurred the development of greener synthetic methods. For amide bond formation, this includes solvent-free reactions and the use of non-toxic catalysts and reagents.

One approach involves the direct reaction of phenyl esters with aryl amines in the absence of a transition metal catalyst and solvent. rsc.org This method utilizes a simple and environmentally benign base like sodium hydride and offers high atom economy. rsc.org Silica gel has also been shown to mediate amide bond formation between carboxylic acids and amines in toluene, providing an efficient and cost-effective process with easy purification. acs.org

Enzymatic methods are also emerging as a sustainable alternative for amide synthesis. nih.gov These reactions can be highly selective and operate under mild conditions, reducing energy consumption and waste generation. nih.gov Additionally, multicomponent reactions in water offer an environmentally friendly route to complex amide-containing molecules. rsc.org

Synthetic Modulations and Derivatization of N-(2-Phenylphenyl)benzamide

The N-(2-phenylphenyl)benzamide scaffold can be readily modified to generate a diverse range of derivatives with potential applications in various fields. Derivatization can occur at several positions, including the amide nitrogen, the benzoyl ring, and the phenyl rings of the biphenyl (B1667301) moiety.

For instance, the introduction of substituents on the benzoyl ring can be achieved by using substituted benzoyl chlorides or benzoic acids in the initial amide formation step. researchgate.net Similarly, starting with substituted 2-aminobiphenyls allows for modification of the biphenyl core.

The amide itself can serve as a directing group for further functionalization. As mentioned earlier, palladium-catalyzed C-H activation can introduce new substituents at the ortho-position of the benzamide. researchgate.net The resulting biphenyl-2-carboxamides can be further transformed into other functional groups like nitriles, carboxylic acids, and other amides. researchgate.net

Furthermore, the biphenyl unit can undergo intramolecular cyclization reactions. For example, under specific palladium-catalyzed conditions, N-(2'-phenylphenyl)benzenesulfonamides can cyclize to form phenanthridine (B189435) derivatives. cnr.itresearchgate.net This highlights the utility of the N-(2-phenylphenyl)amide framework as a precursor to complex, fused heterocyclic systems.

Regioselective Functionalization of the Biphenyl Moiety

The biphenyl scaffold of N-(2-phenylphenyl)benzamide offers multiple sites for functionalization. Achieving regioselectivity is crucial for the synthesis of well-defined derivatives with specific properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct and selective introduction of functional groups onto the biphenyl core.

Palladium-catalyzed C-H activation has been successfully employed for the ortho-arylation of acetanilides and related benzamide derivatives. acs.org This methodology can be applied to N-(2-phenylphenyl)benzamide to introduce aryl groups at specific positions on either of the phenyl rings. The directing-group ability of the amide functionality can guide the catalyst to the ortho-positions of the benzoyl group or the ortho-positions of the phenyl ring attached to the nitrogen atom. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the regioselectivity of the arylation.

Another powerful strategy is the ruthenium-catalyzed ortho-alkenylation and arylation of N-alkyl benzamides with boronic acids. acs.org This approach allows for the introduction of vinyl and aryl substituents at the ortho-position of the benzoyl moiety. Furthermore, iridium-catalyzed direct arylation of sp2 C-H bonds with diaryliodonium salts presents an alternative route for regioselective functionalization. mdpi.com

The following table summarizes potential regioselective functionalization reactions applicable to the biphenyl moiety of N-(2-phenylphenyl)benzamide based on established methodologies for related systems.

Table 1: Potential Regioselective Functionalization Reactions of the Biphenyl Moiety

Reaction Type Catalyst/Reagents Potential Product Reference
Ortho-Arylation Pd(OAc)₂, Cu(OAc)₂, Aryl Iodide Aryl-substituted N-(2-phenylphenyl)benzamide acs.org
Ortho-Alkenylation Ru-catalyst, Alkene Alkenyl-substituted N-(2-phenylphenyl)benzamide acs.org
C-H Arylation Pd(OAc)₂, Phenylboronic Acid, Oxidant Phenyl-substituted N-(2-phenylphenyl)benzamide mdpi.com
C-H Olefination Pd(OAc)₂, AgOAc, Alkene Olefin-substituted N-(2-phenylphenyl)benzamide mdpi.com

Stereoselective Control in Derivative Synthesis

The synthesis of chiral derivatives of N-(2-phenylphenyl)benzamide can be achieved through the introduction of stereocenters or by exploiting the phenomenon of atropisomerism, where restricted rotation around the biphenyl C-C single bond leads to stable, separable enantiomers.

Atroposelective Synthesis: The synthesis of axially chiral biphenyls is a well-established field, and these strategies can be adapted for N-(2-phenylphenyl)benzamide derivatives. nih.gov One approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the biphenyl axis during its formation, for instance, in a Suzuki-Miyaura coupling reaction. Biocatalytic methods, employing enzymes like lipases, have also shown great promise in the atroposelective synthesis of biaryl compounds through kinetic resolution or desymmetrization. bris.ac.ukacs.org

Diastereoselective Synthesis: When a chiral center is already present in the molecule, for example, in a chiral amino alcohol precursor to the amide, the synthesis of further derivatives can proceed with diastereoselective control. researchgate.net The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer. For instance, the diastereoselective ring-closing of a biphenyl dicarboxylic acid with a chiral diamine has been used to create stereoisomerically pure bridged biphenyl ligands. uni-muenchen.de

The table below outlines conceptual strategies for achieving stereoselective control in the synthesis of N-(2-phenylphenyl)benzamide derivatives.

Table 2: Strategies for Stereoselective Synthesis of N-(2-Phenylphenyl)benzamide Derivatives

Stereochemical Goal Synthetic Strategy Example Approach Reference
Atroposelective Synthesis Dynamic Kinetic Resolution Quinine-catalyzed allylation or isothiourea-catalyzed acylation of a prochiral biphenyl precursor. researchgate.net
Atroposelective Synthesis Biocatalytic Desymmetrization Lipase-catalyzed hydrolysis of a prochiral diacetylated biphenyl precursor. nih.gov
Diastereoselective Synthesis Chiral Auxiliary Coupling of a chiral amino alcohol-derived biphenyl amine with benzoyl chloride. researchgate.net
Diastereoselective Synthesis Substrate Control Intramolecular cyclization of a derivative containing a stereocenter, directing the formation of a new stereocenter. uni-muenchen.de

Transformations at the Amide Linkage

The amide bond in N-(2-phenylphenyl)benzamide is a robust functional group, but it can be selectively transformed into other functionalities, providing access to a wider range of derivatives.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-aminobiphenyl and benzoic acid. This reaction is fundamental for the removal of the benzoyl protecting group or for further derivatization of the resulting amine. evitachem.com

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the benzamide into a secondary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under harsh conditions.

Cyclization Reactions: The amide nitrogen and the adjacent biphenyl system can participate in cyclization reactions to form heterocyclic structures. For instance, intramolecular C-H amination can lead to the formation of phenanthridine derivatives. rsc.org Electrophilic cyclization of alkyne-substituted benzamides can also yield various heterocyclic products. nih.gov

The following table provides an overview of potential transformations at the amide linkage of N-(2-phenylphenyl)benzamide.

Table 3: Transformations at the Amide Linkage of N-(2-Phenylphenyl)benzamide

Transformation Reagents/Conditions Product Reference
Hydrolysis H₃O⁺ or OH⁻, heat 2-Aminobiphenyl and Benzoic Acid evitachem.com
Reduction 1. LiAlH₄, THF; 2. H₂O N-(2-Phenylphenyl)benzylamine General Amide Reduction
Intramolecular Cyclization Cu-catalyst, O₂ Phenanthridine derivative rsc.org
Electrophilic Cyclization I₂, NaHCO₃ (on an alkyne-substituted precursor) Cyclic imidate nih.gov

Reactivity Profiles and Mechanistic Elucidation of N 2 Phenylphenyl Benzamide

Directed C-H Functionalization Reactivity

The amide group in N-(2-phenylphenyl)benzamide, also known as 2-Benzoylaminobiphenyl, serves as a directing group, facilitating the selective activation of otherwise inert C-H bonds. This directed reactivity is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules with high precision.

The concept of directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In this process, a functional group, known as a directed metalation group (DMG), coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. organic-chemistry.orgchem-station.com The amide functionality is recognized as a potent DMG. organic-chemistry.org For N-(2-phenylphenyl)benzamide, the amide group can direct the metalation to the ortho position of the benzoyl ring.

The resulting ortho-lithiated species is a versatile intermediate that can react with a wide range of electrophiles, leading to the introduction of various substituents at the position ortho to the directing group. organic-chemistry.orgunito.it This methodology allows for the regioselective synthesis of contiguously substituted aromatic compounds that would be challenging to prepare through classical electrophilic aromatic substitution reactions. organic-chemistry.org The efficiency of the DoM process can be influenced by factors such as the nature of the base, solvent, and reaction temperature. unito.itnih.gov

Table 1: Examples of Directed Metalation Groups (DMGs) in Directed ortho-Metalation

DMG Strength Examples
Strong-CONR₂, -SO₂NR₂, -OCONR₂
Moderate-OR, -NR₂, -F
Weak-CH₂NR₂, -SR

This table is for illustrative purposes and is not exhaustive.

Transition metal-catalyzed C-H activation has emerged as a more versatile and milder alternative to traditional ortho-metalation. researchgate.netacs.org Palladium catalysts are particularly effective in this regard. researchgate.netresearchgate.net The amide group in N-(2-phenylphenyl)benzamide can act as a directing group, coordinating to the palladium center and facilitating the cleavage of a nearby C-H bond. This process typically occurs through a cyclometalation step, forming a stable palladacycle intermediate. acs.orgnih.gov

The general mechanism for palladium-catalyzed C-H functionalization often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. acs.orgnih.gov In a representative Pd(II)/Pd(IV) cycle, the process initiates with the coordination of the amide to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidative addition of a coupling partner (e.g., an aryl halide) to the palladacycle generates a Pd(IV) intermediate. Subsequent reductive elimination furnishes the functionalized product and regenerates the active Pd(II) catalyst. nih.gov

These palladium-catalyzed reactions exhibit broad substrate scope and functional group tolerance, allowing for the arylation, alkenylation, and acylation of the biphenyl (B1667301) scaffold. researchgate.netnih.gov For instance, the palladium-catalyzed reaction of N-(2'-phenylphenyl)benzenesulfonamides with acrylate (B77674) esters leads to the formation of phenanthridine (B189435) derivatives through C-H bond cleavage at the 2'-position of the biphenyl group. researchgate.netresearchgate.net

Catalytic Roles and Applications

Beyond being a substrate for C-H functionalization, the unique structural and electronic properties of N-(2-phenylphenyl)benzamide and its derivatives allow them to serve as ligands in catalytic systems.

The amide nitrogen and the potential for coordination through the biphenyl system make N-(2-phenylphenyl)benzamide and its analogues potential ligands in homogeneous catalysis. rsc.org While the direct use of N-(2-phenylphenyl)benzamide as a ligand is not extensively documented in the provided results, related benzamide (B126) structures are known to coordinate with transition metals. mdpi.com The ability of the amide group to act as a coordinating site, potentially in a bidentate fashion, makes these compounds interesting candidates for ligand design. mdpi.com The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on either of the phenyl rings, influencing the activity and selectivity of the metal catalyst. rsc.org

The design and synthesis of derivatives of N-(2-phenylphenyl)benzamide have led to the development of new catalysts and compounds with specific applications. researchgate.netdovepress.com For example, derivatives of N-2-(phenylamino)benzamide have been synthesized and evaluated as inhibitors for biological targets like COX-2 and Topo I, highlighting the potential of this scaffold in medicinal chemistry. nih.govnih.gov The synthesis of functionalized indoles has been achieved through the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, demonstrating the utility of these derivatives in constructing complex heterocyclic systems. nih.gov Furthermore, N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. researchgate.netnanobioletters.com

Table 2: Examples of Catalytic Applications of Benzamide Derivatives

Derivative Type Catalytic Application/Biological Activity Reference
N-2-(Phenylamino) benzamide derivativesDual inhibitors of COX-2 and Topo I for gastrointestinal cancers nih.gov
N-2-(Phenylamino) benzamide derivativesAnti-glioblastoma agents nih.gov
N-phenylbenzamide derivativesAntiviral agents against Enterovirus 71 nih.gov
N-Substituted benzamide derivativesAntitumor agents researchgate.net

Photochemical and Electrochemical Behavior

The presence of aromatic rings and the benzamide chromophore in N-(2-phenylphenyl)benzamide suggests interesting photochemical and electrochemical properties.

The photochemical behavior of benzamide derivatives can involve various reactions, such as photo-Fries rearrangements and photodissociation. researchgate.net For instance, the photolysis of certain benzamides can lead to the formation of radicals. researchgate.net The biphenyl moiety itself is known to have distinct photophysical properties, and its inclusion in the structure can influence the excited-state dynamics of the molecule. psu.edu Studies on related systems, like 2-phenylbenzoxazole, show that photochemical behavior is dependent on concentration, with photodimerization occurring in concentrated solutions and reactions with the solvent in dilute solutions. epa.gov The specific photochemical reactions of N-(2-phenylphenyl)benzamide would likely involve the interplay of the benzoyl and biphenyl chromophores. semanticscholar.org

The study of reaction kinetics and the influence of solvents on the formation of N-(2-phenylphenyl)benzamide, also known as this compound, is crucial for understanding its reaction mechanism and optimizing its synthesis. While specific kinetic data for the direct benzoylation of 2-aminobiphenyl (B1664054) is not extensively documented in publicly available literature, the general principles of N-acylation of aromatic amines provide a strong framework for predicting its behavior.

Determination of Reaction Orders and Kinetic Parameters

The formation of N-(2-phenylphenyl)benzamide typically proceeds via the acylation of 2-aminobiphenyl with an acylating agent like benzoyl chloride. Generally, the acylation of amines is found to follow second-order kinetics. wmich.edu This implies that the rate of the reaction is proportional to the concentration of both the amine and the acylating agent.

The reaction can be represented as: C₆H₅COCl + C₁₂H₁₁N → C₁₉H₁₅NO + HCl

The rate law for this reaction is expected to be: Rate = k[C₆H₅COCl][C₁₂H₁₁N]

Here, 'k' is the bimolecular rate constant. The determination of these reaction orders and the rate constant is typically achieved by monitoring the concentration of reactants or products over time. scispace.com Experimental methods often involve varying the initial concentrations of one reactant while keeping the other in excess to determine the order with respect to each reactant individually (pseudo-first-order conditions). scispace.com

Studies on the benzoylation of various substituted anilines have shown that the reaction is indeed bimolecular. rsc.org For instance, the benzoylation of anilines in different solvents has been demonstrated to be a second-order reaction. rsc.org The activation energies for these reactions are influenced by the substituents on the aniline (B41778) ring, which in turn affects the rate constant. rsc.org

Table 1: Illustrative Kinetic Parameters for the Benzoylation of Substituted Anilines in Nitrobenzene

Aniline Derivative100k (l.mol⁻¹s⁻¹) at 25°CActivation Energy (E) (kcal/mol)
Aniline2.8910.1
o-toluidine0.43511.5
m-toluidine5.359.6
p-toluidine15.68.8

This table presents generalized data for substituted anilines to illustrate kinetic principles, as specific data for 2-aminobiphenyl was not available. Data is conceptually derived from Bose & Hinshelwood, 1958. rsc.org

The data illustrates that electron-donating groups (like the methyl group in toluidine) can increase the reaction rate, primarily by lowering the activation energy, especially when in the para position. Conversely, steric hindrance, as seen with the ortho-substituent in o-toluidine, can decrease the reaction rate. wmich.edursc.org For 2-aminobiphenyl, the phenyl group at the ortho position is expected to exert a significant steric effect, likely leading to a slower reaction rate compared to aniline.

Solvent Polarity and Solvation Effects on Reaction Rates and Selectivity

The choice of solvent can significantly impact the rate and selectivity of the benzoylation of 2-aminobiphenyl. The effect of the solvent is multifaceted, involving its polarity, its ability to solvate the reactants and the transition state, and its potential to participate in the reaction mechanism.

Research on the acylation of amines has shown that an increase in solvent polarity generally leads to an increase in the reaction rate. wmich.edu This is because the transition state of the reaction is often more polar than the reactants. A polar solvent stabilizes this polar transition state more effectively than it stabilizes the reactants, thereby lowering the activation energy and accelerating the reaction. For the benzoylation of substituted anilines, a notable increase in the rate constant is observed when moving from a nonpolar solvent like benzene (B151609) to a more polar solvent like nitrobenzene. rsc.org This acceleration is primarily attributed to a lower activation energy in the polar solvent. rsc.org

Table 2: Effect of Solvent on the Rate Constant for the Benzoylation of Aniline at 25°C

SolventDipole Moment (D)100k (l.mol⁻¹s⁻¹)
Toluene0.360.456
Chlorobenzene1.691.34
Nitrobenzene4.222.89

This table presents generalized data to illustrate solvent effects, as specific data for the benzoylation of 2-aminobiphenyl was not available. Data is conceptually derived from Bose & Hinshelwood, 1958. rsc.org

The data clearly indicates a trend of increasing reaction rate with increasing solvent polarity. However, solvation effects are not solely dependent on polarity. Protic solvents, for example, can form hydrogen bonds with the amine, which can reduce its nucleophilicity and potentially slow down the reaction compared to a polar aprotic solvent of similar polarity. pearson.com

In the context of N-(2-phenylphenyl)benzamide synthesis, the solvent can also influence the conformation of the product. Studies on ortho-substituted acetanilides have shown that polar, hydrogen-bonding solvents can disrupt intramolecular hydrogen bonds, leading to a change in the conformation where the amide group moves out of the plane of the aromatic ring. cdnsciencepub.com While N-(2-phenylphenyl)benzamide does not have a substituent that can form an intramolecular hydrogen bond in the same way, the bulky phenyl group can create significant steric interactions. The solvent can influence the preferred rotational conformation of the phenyl rings relative to the amide bond, which could in turn affect the properties and reactivity of the molecule.

Advanced Spectroscopic and Structural Characterization of N 2 Phenylphenyl Benzamide and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can deduce properties such as phase composition, crystal structure, and crystallite size. malvernpanalytical.comicdd.com The solid-state structure of molecules is governed by intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. mdpi.comlibretexts.org

The study of this derivative showed that the molecule's conformation is stabilized by hydrogen-bond type interactions involving the nitrogen protons and the sulfur and oxygen atoms of the phosphorothioyl and carbonyl groups, respectively. bas.bg This highlights the critical role of hydrogen bonding in defining the solid-state architecture of this class of compounds. mdpi.com The crystallographic data for this derivative are summarized below.

Table 1: Crystallographic Data for N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide. bas.bg
ParameterValue
Chemical FormulaC31H25N2OPS
Formula Weight504.56
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)17.070(4)
b (Å)9.849(2)
c (Å)16.035(3)
β (°)109.32(3)
Volume (ų)2544.1(9)
Z (molecules/unit cell)4

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. chemguide.co.uklibretexts.org The chemical shift, peak splitting (multiplicity), and integration of signals reveal the connectivity and number of different types of atoms. libretexts.org

For N-(2-phenylphenyl)benzamide and its derivatives, NMR spectroscopy confirms the presence of the distinct phenyl rings and the amide linkage. While full spectral data for the parent compound is limited in the search results, ¹³C NMR data is noted as available. nih.gov More detailed data exists for derivatives. For instance, the ¹H NMR spectrum of N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide shows signals for the nitrogen protons at high frequencies (9.3 and 10.3 ppm), suggesting hydrogen bonding interactions. bas.bg

Table 2: Available NMR Data for N-(2-Phenylphenyl)benzamide Derivatives.
CompoundNucleusKey ObservationsSource
N-(2-phenylphenyl)benzamide¹³CSpectrum available in database. nih.gov
4-acetyl-N-(2-phenylphenyl)benzamide¹³CSpectrum available in database. nih.gov
N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide¹HNitrogen proton signals at δ = 9.3 and 10.3 ppm. bas.bg
¹³CSignals of Ar-P fragment carbons are split due to coupling with the phosphorus atom. bas.bg
³¹PSpectrum recorded to confirm phosphorus environment. bas.bg

Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC) and solid-state NMR (ssNMR) can provide even deeper insights. 2D NMR would be instrumental in definitively assigning all proton and carbon signals by revealing through-bond and through-space correlations. Solid-state NMR is particularly valuable for characterizing intermolecular interactions and molecular dynamics in the crystalline form, complementing data from XRD. nih.gov For example, ssNMR can probe protein-protein interfaces, demonstrating its power in analyzing large molecular assemblies. nih.gov

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis (e.g., Raman, FTIR)

For N-(2-phenylphenyl)benzamide, the IR spectrum provides key information about its functional groups. A vapor phase IR spectrum is available for the compound. nih.gov The characteristic absorptions for an amide include the N-H stretching and bending vibrations, and the C=O (Amide I) stretching vibration. In a related benzamide (B126) derivative, the C=O stretching vibration was observed around 1630-1657 cm⁻¹, and the N-H stretching was seen near 3300 cm⁻¹. researchgate.netrsc.org These band positions can indicate the presence and strength of hydrogen bonding.

Table 3: Key Vibrational Spectroscopy Data for Benzamides.
CompoundTechniqueVibrational ModeFrequency (cm⁻¹)Source
N-(2-phenylphenyl)benzamideIR (Vapor Phase)Spectrum available in database. nih.gov
4-acetyl-N-(2-phenylphenyl)benzamideIR (Vapor Phase)Spectrum available in database. nih.gov
N-cinnamyl-4-methoxybenzamideIRN-H stretch3304 rsc.org
C=O stretch1623 rsc.org
Benzamide (in kaolinite)FTIRC=O stretch / N-H bend~1630 researchgate.net

The combination of FTIR and Raman spectroscopy with theoretical calculations can lead to a detailed assignment of vibrational modes and a deeper understanding of conformational preferences in the gaseous, liquid, and solid states. conicet.gov.ar

Mass Spectrometry for Molecular Structure and Reaction Intermediates (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. leeder-analytical.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. rsc.org

The mass spectrum of N-(2-phenylphenyl)benzamide shows a molecular ion peak ([M]⁺) at m/z 273, which corresponds to its molecular weight. nih.gov A prominent peak is observed at m/z 105. This is a characteristic fragment for benzamides and corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the amide C-N bond. researchgate.netnist.gov

Table 4: Mass Spectrometry Data for N-(2-Phenylphenyl)benzamide. nih.gov
Techniquem/z ValueRelative IntensityProposed Fragment
GC-MS2732nd Highest[M]⁺ (Molecular Ion)
105Top Peak[C₆H₅CO]⁺ (Benzoyl cation)
LC-MS data also available.

Tandem mass spectrometry (MS/MS or MS²) takes this a step further by selecting a specific precursor ion (like the molecular ion), fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information and can be used to differentiate between isomers. wikipedia.orgnih.gov For N-(2-phenylphenyl)benzamide, an MS/MS experiment on the m/z 273 ion would reveal further fragmentation pathways of the biphenylamine portion of the molecule, confirming its structure.

Electron Microscopy and Surface Science Techniques (e.g., SEM, TEM, XPS) for Material Characterization and Morphological Analysis

Electron microscopy and surface science techniques are essential for characterizing the morphology, structure, and surface chemistry of materials. google.comuniversiteitleiden.nl

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. blue-scientific.com

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. blue-scientific.comresearchgate.net

While specific studies applying these techniques directly to N-(2-phenylphenyl)benzamide were not found in the search results, their potential applications are clear. For example, SEM was used to observe the platelet-like morphology of kaolinite (B1170537) crystals after intercalation with benzamide. researchgate.net Similarly, SEM and TEM could be employed to study the crystal habit, size distribution, and any nanoscale defects in solid N-(2-phenylphenyl)benzamide or materials formulated with it.

XPS would be particularly valuable if N-(2-phenylphenyl)benzamide or its derivatives were used in applications involving surfaces or interfaces, such as thin films or functional coatings. blue-scientific.comresearchgate.net An XPS analysis would yield quantitative elemental data and detailed chemical state information for the carbon, nitrogen, and oxygen atoms. This could reveal details about surface bonding, degradation, or interaction with a substrate. The combination of SEM for morphology and XPS for surface chemistry provides a holistic view of a material's properties. blue-scientific.com

Computational and Theoretical Investigations of N 2 Phenylphenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and properties of N-(2-Phenylphenyl)benzamide. These computational methods provide insights into molecular orbitals, charge distribution, and other electronic parameters that are difficult to determine experimentally.

Studies have utilized DFT with various basis sets to optimize the molecular geometry of N-(2-Phenylphenyl)benzamide and to calculate its electronic properties. A common approach involves the B3LYP functional combined with a basis set like 6-31G(d,p). These calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For N-(2-Phenylphenyl)benzamide, the HOMO is typically localized on the biphenyl (B1667301) moiety, specifically the phenyl ring attached to the nitrogen atom, while the LUMO is often found on the benzoyl group. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and electronic transitions.

Calculations of the molecular electrostatic potential (MEP) map illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In N-(2-Phenylphenyl)benzamide, the most negative potential is concentrated around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic interactions.

Table 1: Calculated Electronic Properties of N-(2-Phenylphenyl)benzamide using DFT (B3LYP/6-31G(d,p))

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: The values presented are representative and may vary slightly depending on the specific computational model and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving N-(2-Phenylphenyl)benzamide, including its synthesis. The palladium-catalyzed N-arylation of 2-aminobiphenyl (B1664054) with benzoyl chloride is a common route for its preparation. DFT calculations can model the entire catalytic cycle, identifying the structures of intermediates and, crucially, the geometries of transition states.

These investigations can map out the potential energy surface of the reaction. For instance, in the palladium-catalyzed amidation, key steps such as oxidative addition, ligand exchange, and reductive elimination can be modeled. The calculation of transition state geometries for these steps allows for the determination of activation energies, which in turn helps in understanding the reaction kinetics and identifying the rate-determining step. The geometry of the transition state often reveals a distorted arrangement of the reacting fragments, providing a snapshot of the bond-making and bond-breaking processes.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules like N-(2-Phenylphenyl)benzamide. Theoretical calculations of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). These calculations can identify the specific electronic transitions responsible for the observed absorption bands. For N-(2-Phenylphenyl)benzamide, the predicted transitions often correspond to π → π* and n → π* transitions within the aromatic rings and the amide group.

DFT is also used to calculate vibrational frequencies. The computed IR spectrum can be compared with the experimental spectrum, allowing for a detailed assignment of the vibrational modes. For example, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for N-(2-Phenylphenyl)benzamide

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch33503365
C=O Stretch16601675
C-N Stretch13101320

Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and intermolecular interactions of N-(2-Phenylphenyl)benzamide. The molecule possesses significant conformational flexibility due to the rotation around several single bonds, including the C-N amide bond and the C-C bond connecting the two phenyl rings of the biphenyl moiety.

Molecular dynamics simulations can provide insights into the behavior of N-(2-Phenylphenyl)benzamide in different environments, such as in solution or in the solid state. These simulations track the atomic motions over time, revealing how the molecule interacts with its surroundings. In the solid state, intermolecular interactions such as hydrogen bonding (between the N-H group and the C=O group of a neighboring molecule) and π-π stacking interactions between the aromatic rings play a crucial role in determining the crystal packing. MD simulations can quantify the strength and geometry of these interactions.

Prospective Research Avenues and Potential Applications of N 2 Phenylphenyl Benzamide in Chemistry

Development of Novel Materials and Functional Systems (e.g., Polymeric Scaffolds, Supramolecular Architectures)

The inherent properties of the N-(2-phenylphenyl)benzamide scaffold make it a compelling candidate for the creation of advanced materials. The biphenyl (B1667301) group provides a rigid and planar backbone, which is a common feature in liquid crystals mdpi.comgoogle.com. The anisometric shape of such molecules can lead to the formation of ordered phases, a key characteristic of liquid crystalline materials. The introduction of the benzamide (B126) moiety adds polarity and the capacity for hydrogen bonding, which can influence the self-assembly and thermal stability of these materials. Research into biphenyl-based liquid crystals has shown that modifications to the core structure can significantly impact their mesomorphic properties mdpi.com. Therefore, the exploration of N-(2-phenylphenyl)benzamide and its derivatives could lead to the discovery of new liquid crystalline materials with tailored properties for applications in displays and sensors.

Furthermore, the benzamide group is known to participate in self-assembly processes, forming well-defined supramolecular structures through hydrogen bonding rsc.orgnih.govrsc.org. This predictable self-organization can be harnessed to construct intricate supramolecular architectures, such as nanofibers, gels, and other nanostructures rsc.org. The combination of the rigid biphenyl unit and the hydrogen-bonding amide group in N-(2-phenylphenyl)benzamide could direct the formation of unique and stable supramolecular assemblies with potential applications in areas like tissue engineering and drug delivery nih.gov.

In the realm of polymeric materials, the incorporation of rigid aromatic units like biphenyl is a well-established strategy for enhancing the thermal and mechanical properties of polymers. Polyamides containing aromatic backbones, for instance, are known for their high strength and thermal stability nih.gov. N-(2-Phenylphenyl)benzamide could serve as a monomer or a building block in the synthesis of novel polyamides or other polymers. The resulting materials would be expected to exhibit enhanced rigidity and thermal resistance, making them suitable for high-performance applications.

Table 1: Potential Material Applications of N-(2-Phenylphenyl)benzamide Derivatives
Material TypeKey Structural FeaturePotential ApplicationRelevant Research Context
Liquid CrystalsRigid biphenyl coreDisplays, sensorsBiphenyl-based liquid crystals mdpi.comgoogle.com
Supramolecular GelsHydrogen-bonding benzamide groupDrug delivery, tissue engineeringSelf-assembly of benzamide derivatives rsc.orgnih.govrsc.org
High-Performance PolymersAromatic polyamide structureAerospace, automotive componentsAromatic polyamides with enhanced thermal stability nih.gov

Strategic Use as a Synthetic Intermediate for Complex Molecular Architectures

The N-(2-phenylphenyl)benzamide framework can serve as a versatile starting point for the synthesis of more complex and functionally rich molecules. The presence of multiple reaction sites—the aromatic rings and the amide linkage—allows for a variety of chemical transformations. Benzamide derivatives are frequently utilized as key intermediates in the synthesis of pharmaceutically active compounds nih.gov. The biphenyl moiety within N-(2-phenylphenyl)benzamide provides a scaffold that is present in numerous bioactive molecules.

One significant potential application lies in the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, the N-(2-phenylphenyl)benzamide structure could be transformed into various fused ring systems. For instance, intramolecular C-H amination or related cyclization strategies could lead to the formation of phenanthridinone derivatives, which are structural motifs found in several natural products and pharmacologically active compounds.

Furthermore, the principles of diversity-oriented synthesis can be applied to the N-(2-phenylphenyl)benzamide core to generate libraries of related compounds for high-throughput screening in drug discovery. By systematically modifying the benzoyl and biphenyl portions of the molecule, a wide range of structural diversity can be achieved. This approach is valuable for exploring the structure-activity relationships of new classes of potential therapeutic agents.

The synthesis of macrocycles is another area where N-(2-phenylphenyl)benzamide could prove to be a valuable intermediate mdpi.comnih.govcore.ac.ukmdpi.com. The biphenyl unit can act as a rigid linker or a conformational constraint within a larger macrocyclic structure. Such pre-organization can be crucial for achieving high binding affinity and selectivity in host-guest chemistry and in the development of enzyme inhibitors.

Innovation in Catalytic Systems and Methodologies

The N-(2-phenylphenyl)benzamide molecule possesses structural features that make it an attractive candidate for use as a ligand in transition metal catalysis. The amide nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, and the biphenyl group can be functionalized to introduce additional donor atoms, creating multidentate ligands. Metal complexes incorporating benzamide-derived ligands have demonstrated catalytic activity in various organic transformations mdpi.comnih.govmdpi.comsemanticscholar.org.

The design of chiral ligands is a cornerstone of asymmetric catalysis. The biphenyl unit in N-(2-phenylphenyl)benzamide is a well-known scaffold for the construction of atropisomeric chiral ligands. By introducing appropriate substituents at the ortho-positions of the biphenyl linkage, rotation around the C-C single bond can be restricted, leading to stable, chiral atropisomers. These chiral benzamide derivatives could then be employed as ligands in a range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions, potentially affording high levels of enantioselectivity. The use of N-acyl-pyridylbenzamidine ligands in palladium-catalyzed Suzuki-Miyaura reactions highlights the potential of such systems researchgate.net.

Moreover, the amide functionality itself can participate directly in catalytic cycles. For example, the N-H bond of the amide can be involved in proton transfer steps or can be deprotonated to form an amido-metal complex. Such complexes can exhibit unique reactivity and selectivity. The development of catalysts based on N-(2-phenylphenyl)benzamide ligands could lead to new and more efficient methods for important chemical transformations.

Table 2: Potential Catalytic Applications of N-(2-Phenylphenyl)benzamide
Catalytic ApplicationRole of N-(2-Phenylphenyl)benzamidePotential AdvantageRelevant Research Context
Asymmetric HydrogenationChiral atropisomeric ligandHigh enantioselectivityBiphenyl-based chiral ligands
Cross-Coupling ReactionsBidentate or pincer ligandEnhanced catalyst stability and activityN-acyl-pyridylbenzamidine ligands in Suzuki-Miyaura reactions researchgate.net
C-H ActivationDirecting group and ligandNovel bond formationsMetal complexes with benzamide-derived ligands mdpi.comnih.govmdpi.comsemanticscholar.org

Exploration of Undiscovered Reactivity and Transformative Chemistry

The unique juxtaposition of functional groups in N-(2-phenylphenyl)benzamide opens up possibilities for exploring novel chemical reactions and transformations. The presence of multiple C-H bonds on the two aromatic rings, in proximity to the amide directing group, makes this molecule a prime candidate for intramolecular C-H activation and functionalization reactions nih.govresearchgate.net. Such reactions, often catalyzed by transition metals, can provide efficient pathways to complex polycyclic aromatic compounds. For example, an intramolecular C-H arylation could lead to the formation of a carbazole (B46965) ring system, a privileged scaffold in materials science and medicinal chemistry. The photocyclization of related 2'-halo[1,1'-biphenyl]-2-amines to carbazoles suggests that similar photochemical transformations might be possible with N-(2-phenylphenyl)benzamide researchgate.net.

The photochemical reactivity of N-(2-phenylphenyl)benzamide is another area ripe for investigation. Aromatic amides can undergo a variety of photochemical reactions, including cyclizations, rearrangements, and fragmentations. The biphenyl moiety can also participate in photochemical processes. The interplay between these two chromophores could lead to novel and synthetically useful transformations. For instance, an intramolecular [2+2] photocycloaddition between the two phenyl rings, although sterically demanding, cannot be entirely ruled out under specific conditions. More likely, however, are electrocyclization reactions following photoexcitation, which could provide access to unique polycyclic aromatic structures.

Furthermore, the amide bond itself can be a site of novel reactivity. While generally stable, under specific enzymatic or chemical conditions, the amide bond can be cleaved or modified. Exploring the selective transformation of the amide group in the presence of the biphenyl system could lead to new synthetic methodologies. The development of novel reagents or catalysts that can selectively activate the C-N or C=O bond of the amide in N-(2-phenylphenyl)benzamide would be a significant contribution to synthetic chemistry.

Q & A

Q. How can researchers optimize the synthesis of 2-Benzoylaminobiphenyl to improve yield and purity?

To optimize synthesis, focus on reaction conditions such as temperature, solvent selection, and catalyst efficiency. For example, using anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) and coupling reagents like EDCI/HOBt can enhance amide bond formation between biphenylamine and benzoyl derivatives. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical to isolate high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm molecular structure by identifying proton environments and carbon frameworks. For example, aromatic protons in biphenyl and benzoyl groups appear as distinct multiplet signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are commonly used.
  • Infrared (IR) Spectroscopy: Detects functional groups like amide C=O stretches (~1650–1680 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles or vapors.
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity or bioactivity data for this compound across studies?

  • Systematic Literature Review: Use databases like PubMed and SciFinder with keywords such as "this compound toxicity" or "structure-activity relationships." Prioritize peer-reviewed studies over preprint repositories.
  • Meta-Analysis: Statistically evaluate data heterogeneity by comparing experimental conditions (e.g., cell lines, dosage, exposure duration). Adjust for confounding variables like solvent effects (DMSO vs. aqueous solutions).
  • Replication Studies: Reproduce conflicting experiments under standardized protocols to isolate methodological discrepancies .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Analog Synthesis: Modify substituents on the benzoyl or biphenyl moieties (e.g., electron-withdrawing groups like -NO2_2 or electron-donating groups like -OCH3_3) to assess effects on bioactivity.
  • Computational Modeling: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to simulate ligand-receptor interactions.
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity trends .

Q. How can researchers address challenges in quantifying trace amounts of this compound in complex matrices?

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
  • Advanced Chromatography: Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting contaminants.
  • Validation: Follow ICH guidelines for linearity, limit of detection (LOD), and recovery rates to ensure method robustness .

Q. What experimental designs are suitable for investigating the photostability of this compound?

  • Light Exposure Studies: Expose the compound to UV-Vis light (e.g., 254–365 nm) in quartz cuvettes and monitor degradation via HPLC or UV spectroscopy at timed intervals.
  • Radical Scavenger Tests: Add antioxidants (e.g., ascorbic acid) to evaluate oxidative degradation pathways.
  • Temperature Control: Conduct parallel experiments at 25°C and 40°C to assess thermal effects on photostability .

Methodological Guidance

Q. How should researchers design a stability study for this compound under varying pH conditions?

  • pH Range: Test buffered solutions (pH 2–12) using HCl/NaOH or phosphate/citrate buffers.
  • Kinetic Analysis: Collect samples at 0, 24, 48, and 72 hours for HPLC analysis. Plot degradation rates vs. pH to identify instability thresholds.
  • Degradation Product Identification: Use LC-MS/MS to characterize hydrolyzed or oxidized byproducts .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} or IC50_{50} values.
  • Error Analysis: Report confidence intervals (95%) and use ANOVA to compare treatment groups.
  • Software Tools: Utilize GraphPad Prism or R packages (e.g., drc) for reproducible analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.